2-Bromo-5-(thiazol-2-ylmethoxy)aniline
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Overview
Description
2-Bromo-5-(thiazol-2-ylmethoxy)aniline is a chemical compound that features a bromine atom, a thiazole ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(thiazol-2-ylmethoxy)aniline typically involves the reaction of 2-bromoaniline with thiazol-2-ylmethanol under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(thiazol-2-ylmethoxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like hydrogen gas and palladium on carbon.
Major Products Formed
Substitution: Various substituted anilines and thiazoles.
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Scientific Research Applications
2-Bromo-5-(thiazol-2-ylmethoxy)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(thiazol-2-ylmethoxy)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromoaniline: Lacks the thiazole ring, making it less versatile in biological applications.
5-(Thiazol-2-ylmethoxy)aniline: Lacks the bromine atom, which may reduce its reactivity in certain chemical reactions.
Uniqueness
2-Bromo-5-(thiazol-2-ylmethoxy)aniline is unique due to the presence of both a bromine atom and a thiazole ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C10H9BrN2OS |
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Molecular Weight |
285.16 g/mol |
IUPAC Name |
2-bromo-5-(1,3-thiazol-2-ylmethoxy)aniline |
InChI |
InChI=1S/C10H9BrN2OS/c11-8-2-1-7(5-9(8)12)14-6-10-13-3-4-15-10/h1-5H,6,12H2 |
InChI Key |
MIWYZMBZPZJZAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCC2=NC=CS2)N)Br |
Origin of Product |
United States |
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